Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-
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Overview
Description
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and prevalence in natural products and synthetic bioactive compounds . The compound’s structure includes a carboxylic acid group, a hydroxyl group, and an isopropyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: These methods often require sophisticated and pre-functionalized starting materials .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in these reactions include difluorocyclopropenes, cyclopropylanilines, and various catalysts such as organic or iridium photoredox catalysts . Reaction conditions often involve blue LED irradiation to facilitate the annulation process .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry and other applications .
Scientific Research Applications
Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- has several scientific research applications. It is used as a scaffold in natural products and synthetic bioactive compounds . For instance, it is found in compounds like crispatene, cycloeudesmol, and laurinterol, which exhibit potent bioactivities . Additionally, it is used in the development of synthetic drugs for the treatment of psychiatric disorders and cancer . Fluorinated analogues of this compound are increasingly important in medicinal chemistry .
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The high ring strain of the bicyclic scaffold allows it to act as a valuable synthetic intermediate, facilitating various chemical reactions . The compound’s unique structure enables it to interact with specific molecular targets, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- include bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)- and bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- . These compounds share the bicyclic structure but differ in functional groups and specific substituents.
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications . Its high ring strain and diastereoselectivity in synthesis make it a valuable compound in medicinal chemistry and other fields .
Properties
CAS No. |
513-22-4 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-hydroxy-5-propan-2-ylbicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6(2)9-3-4-10(13,8(11)12)7(9)5-9/h6-7,13H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
ABEOPMQHSDSGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C(=O)O)O |
Origin of Product |
United States |
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